Fmoc-L-Cyclopropylglycine

Description

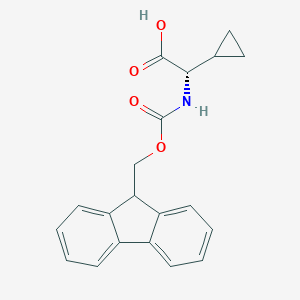

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-19(23)18(12-9-10-12)21-20(24)25-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,21,24)(H,22,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLZBPTXRMNAFP-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375783 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212257-18-5 | |

| Record name | Fmoc-L-Cyclopropylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-cyclopropyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Physicochemical Properties of Fmoc-L-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Cyclopropylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and peptide science.[1] Its structure incorporates a cyclopropyl ring as a side chain, a feature that imparts unique conformational constraints and metabolic stability to peptides.[1] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function makes it an ideal building block for solid-phase peptide synthesis (SPPS), allowing for its precise incorporation into novel peptide sequences.[1] This guide provides a comprehensive overview of the core physicochemical properties of Fmoc-L-Cyclopropylglycine, details common experimental protocols for its use, and presents logical workflows for its synthesis and application.

Physicochemical Properties

The unique properties of Fmoc-L-Cyclopropylglycine stem from its constrained cyclopropyl moiety and the bulky, base-labile Fmoc group. These features are critical for its application in designing peptides with enhanced stability, specific conformations, and improved biological activity.[1] The quantitative and qualitative data are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | [1] |

| Synonyms | Fmoc-(S)-Amino-cyclopropyl-acetic acid, Fmoc-Cpg-OH, Fmoc-L-cPrGly-OH | [1][2] |

| CAS Number | 1212257-18-5 | [1][3] |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][4] |

| Molecular Weight | 337.37 g/mol | [1][3][4] |

| Appearance | White powder | [1][4] |

| Purity | Typically ≥ 97-99% (as determined by HPLC) | [1][3] |

| Melting Point | Data not available in cited literature. For context, the related compound Fmoc-L-propargylglycine has a melting point of 175 - 177 °C.[5] | |

| Solubility | Generally reported to have good solubility in polar aprotic organic solvents such as DMF, DMSO, and methanol; poorly soluble in water.[6][7][8] Quantitative data is not readily available. | |

| Optical Rotation | Data for the L-isomer is not explicitly stated. The corresponding D-isomer has a value of [α]D²⁰ = -15 ± 2º (c=1 in MeOH).[4] The L-isomer is expected to have a positive value of similar magnitude. | |

| Storage Conditions | Store at 0-8°C.[1] | |

| Predicted Density | 1.332 ± 0.06 g/cm³ | [6] |

| Predicted Boiling Point | 577.1 ± 33.0 °C | [6] |

Experimental Protocols

General Synthesis of Fmoc-L-Cyclopropylglycine

While detailed, peer-reviewed synthesis protocols are not abundant, a general method involves the reaction of an Fmoc-protected glycine derivative with a cyclopropyl organometallic reagent.[6] The subsequent workup involves acidification and purification to yield the final product.[6]

Methodology:

-

Reaction: Fmoc-glycine is reacted with a cyclopropyl magnesium bromide (a Grignard reagent) in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere.[6]

-

Quenching & Acidification: The reaction is carefully quenched, and the mixture is acidified to protonate the carboxylate.

-

Extraction: The product is extracted from the aqueous phase using an organic solvent.

-

Purification: The crude product is purified, typically by column chromatography or recrystallization, to yield pure Fmoc-L-Cyclopropylglycine.[7]

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR, Mass Spectrometry, and HPLC.

Caption: General Synthesis Workflow for Fmoc-L-Cyclopropylglycine.

Incorporation into Peptides via Fmoc-SPPS

Fmoc-L-Cyclopropylglycine is primarily used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[9] The protocol involves a cyclical process of deprotection and coupling reactions on a solid resin support.

Materials:

-

Resin (e.g., Rink Amide for C-terminal amides, Wang or 2-Chlorotrityl for C-terminal acids)[10]

-

Fmoc-L-Cyclopropylglycine

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% piperidine in DMF (v/v)[10]

-

Activation Reagents: HBTU, HOBt, or HATU

-

Base: N,N-Diisopropylethylamine (DIPEA) or Collidine[10]

-

Washing Solvents: DMF, Dichloromethane (DCM)

-

Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane)

Methodology:

-

Resin Preparation: The resin is swelled in DMF for approximately 1 hour in a reaction vessel.[10]

-

Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with 20% piperidine in DMF for 5-20 minutes.[10][11] This exposes a free amine for the next coupling step. The resin is then thoroughly washed with DMF.

-

Amino Acid Activation: In a separate vial, Fmoc-L-Cyclopropylglycine (typically 3-5 equivalents) is dissolved in DMF. Activation reagents (e.g., HBTU/HOBt) and a base (DIPEA) are added to form an activated ester.[10]

-

Coupling: The activated Fmoc-L-Cyclopropylglycine solution is added to the resin. The reaction is allowed to proceed for 1-4 hours to form a new peptide bond.[10] The resin is then washed with DMF.

-

Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage & Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., TFA-based).[9]

-

Peptide Precipitation & Purification: The cleaved peptide is precipitated with cold ether, collected, and purified, typically by reverse-phase HPLC.

Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.

Biological and Pharmaceutical Relevance

Fmoc-L-Cyclopropylglycine is not just a synthetic tool; it is a strategic component in drug design. The incorporation of a cyclopropylglycine residue can:

-

Enhance Metabolic Stability: The cyclopropyl group can protect the adjacent peptide bond from enzymatic degradation, increasing the peptide's half-life in vivo.

-

Induce Conformational Rigidity: The constrained nature of the cyclopropyl ring limits the rotational freedom of the peptide backbone, locking it into a more defined conformation. This can lead to higher binding affinity and selectivity for biological targets.[1]

-

Probe Structure-Activity Relationships (SAR): Its unique steric and electronic properties make it a valuable tool for SAR studies, helping researchers to understand how peptide conformation influences biological activity.[4]

These attributes make Fmoc-L-Cyclopropylglycine a valuable building block for developing novel peptide-based therapeutics, particularly in areas like neuropharmacology and protein-protein interaction modulation.[1]

Summary

Fmoc-L-Cyclopropylglycine is a specialized amino acid derivative with a distinct set of physicochemical properties that make it highly valuable for modern peptide synthesis and drug discovery. Its primary application is as a building block in Fmoc-SPPS, where its unique cyclopropyl side chain is used to confer favorable properties such as increased stability and conformational rigidity to synthetic peptides. The protocols and data presented in this guide offer a foundational resource for researchers aiming to leverage this compound in their work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chembk.com [chembk.com]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. Automated Peptide Synthesizers [peptidemachines.com]

- 10. chem.uci.edu [chem.uci.edu]

- 11. chempep.com [chempep.com]

Technical Guide: Fmoc-L-Cyclopropylglycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-L-Cyclopropylglycine, a key building block in modern peptide chemistry. Its unique cyclopropyl moiety offers the ability to introduce conformational constraints into peptides, enhancing their biological activity and stability. This guide covers its fundamental properties, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and a logical workflow for its incorporation into target peptide sequences.

Core Properties of Fmoc-L-Cyclopropylglycine

Fmoc-L-Cyclopropylglycine is an amino acid derivative where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is stable under various conditions but can be readily removed by a base, making it ideal for the iterative process of SPPS.

| Property | Value |

| CAS Number | 1212257-18-5 |

| Molecular Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White powder |

| Purity | Typically ≥97% |

| Storage | 0-8°C |

The Role of Fmoc-L-Cyclopropylglycine in Drug Discovery

The incorporation of non-natural amino acids like L-Cyclopropylglycine into peptide sequences is a critical strategy in medicinal chemistry. The cyclopropyl group introduces steric hindrance and conformational rigidity. This can lead to:

-

Enhanced Receptor Binding: By locking the peptide backbone into a specific conformation that is favorable for receptor interaction.

-

Increased Proteolytic Stability: The unnatural side chain can hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Improved Pharmacokinetic Properties: The unique structure can influence properties such as solubility and membrane permeability.

Fmoc-L-Cyclopropylglycine is particularly valuable in the synthesis of constrained peptides and peptidomimetics, which are of significant interest in the development of enzyme inhibitors and modulators of protein-protein interactions.

Experimental Protocol: Incorporation of Fmoc-L-Cyclopropylglycine via Fmoc-SPPS

The following is a detailed, representative protocol for the manual solid-phase synthesis of a peptide containing L-Cyclopropylglycine. This protocol is based on standard Fmoc chemistry.

Materials and Reagents:

-

Fmoc-L-Cyclopropylglycine

-

Other required Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Diisopropylethylamine (DIPEA)

-

Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure®.

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the desired amount of resin in the synthesis vessel.

-

Add DMF to cover the resin and allow it to swell for at least 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection (for the first amino acid if using a pre-loaded resin, or for subsequent cycles):

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 3 minutes and drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.[1]

-

Drain the solution.

-

-

Washing:

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1]

-

-

Amino Acid Coupling (Incorporation of Fmoc-L-Cyclopropylglycine):

-

In a separate vial, dissolve Fmoc-L-Cyclopropylglycine (3-5 equivalents relative to the resin loading) and the coupling reagents (e.g., HBTU/HOBt, 3-5 equivalents each) in DMF.

-

Add DIPEA (6-10 equivalents) to activate the amino acid. The solution will typically turn yellow.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a colorimetric test (e.g., Kaiser test).

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final deprotection step as described in step 2.

-

Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.

-

-

Cleavage and Deprotection of Side Chains:

-

Add the cleavage cocktail to the dry peptide-resin in a fume hood.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether, wash the peptide pellet with fresh cold ether, and centrifuge again. Repeat this washing step.

-

Dry the final peptide pellet under vacuum.

-

The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Workflow for Peptide Synthesis Incorporating Fmoc-L-Cyclopropylglycine

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis and the key stages involved in incorporating Fmoc-L-Cyclopropylglycine.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing L-Cyclopropylglycine.

References

A Technical Guide to the Solubility of Fmoc-L-Cyclopropylglycine in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-L-Cyclopropylglycine is a non-canonical amino acid increasingly utilized in peptide synthesis to impart unique conformational constraints and metabolic stability to novel therapeutic peptides.[1] A thorough understanding of its solubility in various organic solvents is critical for the efficiency of solid-phase peptide synthesis (SPPS), including optimizing coupling reactions and minimizing aggregation. This technical guide provides a comprehensive overview of the expected solubility of Fmoc-L-Cyclopropylglycine in commonly used organic solvents, based on the general principles of Fmoc-amino acid chemistry. While specific quantitative data is not widely published, this document outlines a detailed experimental protocol for researchers to determine precise solubility values. Furthermore, it includes workflows and logical diagrams to guide the practical application of this knowledge in a laboratory setting.

Introduction to Fmoc-L-Cyclopropylglycine and its Significance

N-α-(9-Fluorenylmethoxycarbonyl)-L-cyclopropylglycine (Fmoc-L-Cyclopropylglycine) is a synthetic amino acid derivative that features a cyclopropyl ring on its side chain. This unique structural feature provides steric hindrance and conformational rigidity, which can enhance the biological activity and stability of peptides.[1] The Fmoc protecting group allows for its straightforward incorporation into peptide chains using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1][2] The efficiency of these synthetic procedures is highly dependent on the solubility of the Fmoc-amino acid in the solvents used for coupling reactions.[3][4]

Principles of Fmoc-Amino Acid Solubility

The solubility of Fmoc-protected amino acids is primarily dictated by the interplay between the large, hydrophobic Fmoc group and the specific amino acid side chain.[5]

-

The Fmoc Group: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a large, nonpolar moiety that generally imparts good solubility in a range of organic solvents.[5][2]

-

The Amino Acid Side Chain: The polarity and hydrogen-bonding capability of the amino acid side chain modulate the overall solubility. For Fmoc-L-Cyclopropylglycine, the cyclopropyl group is a small, nonpolar, aliphatic side chain. This contributes to the overall hydrophobicity of the molecule.

Based on these principles, Fmoc-L-Cyclopropylglycine is expected to be readily soluble in polar aprotic solvents, which are excellent at solvating both the peptide backbone and the Fmoc group.[5][6]

Qualitative Solubility of Fmoc-L-Cyclopropylglycine

| Solvent | Solvent Type | Expected Solubility | Rationale and Notes |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | DMF is the most widely used solvent in SPPS due to its excellent solvating properties for Fmoc-amino acids and its ability to swell the resin support.[4][6] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble | NMP is another common SPPS solvent with strong solvating capabilities, often used as an alternative to DMF.[4][6][7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful solvent for many organic compounds, including Fmoc-amino acids, and is sometimes used in mixtures to dissolve difficult sequences.[5][7] |

| Dichloromethane (DCM) | Nonpolar Aprotic | Moderately Soluble | While DCM can dissolve many organic compounds, its use in Fmoc SPPS is less common for the coupling step compared to DMF or NMP.[4][6] |

| Tetrahydrofuran (THF) | Polar Aprotic | Limited to Moderate | THF is generally a weaker solvent for Fmoc-amino acids compared to DMF or NMP but is explored in some "green" chemistry protocols.[5] |

| Acetonitrile (ACN) | Polar Aprotic | Limited to Moderate | Acetonitrile is more commonly used in the purification (RP-HPLC) of peptides rather than as a primary solvent for coupling reactions due to the lower solubility of some Fmoc-amino acids.[5] |

| Water | Polar Protic | Sparingly Soluble | The hydrophobic nature of the Fmoc group significantly limits the solubility of Fmoc-amino acids in aqueous solutions.[8] |

Note: The actual solubility can be influenced by factors such as temperature, the purity of the solvent (especially water content), and the specific crystalline form of the Fmoc-L-Cyclopropylglycine.

Experimental Protocol for Determining Solubility

For applications requiring precise concentration data, the solubility of Fmoc-L-Cyclopropylglycine should be determined experimentally. The "shake-flask" method followed by HPLC analysis is a widely accepted and reliable technique.

4.1. Materials and Equipment

-

Fmoc-L-Cyclopropylglycine

-

Selected organic solvents (high-purity, anhydrous)

-

Analytical balance

-

Vortex mixer

-

Orbital shaker in a temperature-controlled environment

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks, pipettes, and vials

4.2. Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a small amount of Fmoc-L-Cyclopropylglycine and dissolve it in the solvent of interest to create a stock solution of known concentration.

-

Perform a series of dilutions of the stock solution to prepare several standard solutions of decreasing concentrations.

-

-

Generation of Calibration Curve:

-

Inject the standard solutions into the HPLC system.

-

Using a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA), record the peak area for each concentration at a characteristic wavelength for the Fmoc group (e.g., 265 nm or 301 nm).[3]

-

Plot the peak area versus concentration to generate a linear calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of Fmoc-L-Cyclopropylglycine to a vial containing a known volume of the solvent. Ensure that undissolved solid remains.

-

Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.[5]

-

-

Sample Analysis:

-

After the equilibration period, centrifuge the vial to pellet the undissolved solid.[3]

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted supernatant by multiplying by the dilution factor. This value represents the solubility of Fmoc-L-Cyclopropylglycine in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: A flowchart of the experimental protocol for determining the solubility of Fmoc-L-Cyclopropylglycine.

General Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Caption: A diagram illustrating the key steps in a typical cycle of Fmoc-based solid-phase peptide synthesis.

Conclusion

While specific quantitative solubility values for Fmoc-L-Cyclopropylglycine are not widely reported, a strong understanding of the physicochemical principles governing Fmoc-amino acid solubility allows for rational solvent selection in peptide synthesis. This compound is expected to be highly soluble in polar aprotic solvents such as DMF and NMP. For applications demanding high precision, the detailed experimental protocol provided in this guide enables researchers to determine accurate solubility data. This information is paramount for the successful and efficient synthesis of novel peptides incorporating this valuable non-canonical amino acid.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Fmoc-L-Cyclopropylglycine for Peptide Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Fmoc-L-Cyclopropylglycine, a non-natural amino acid derivative crucial for the synthesis of advanced peptides. Its unique cyclopropyl side chain imparts conformational rigidity and can enhance the metabolic stability and biological activity of peptides, making it a valuable building block in drug discovery and development.[1][2] This document outlines the commercial availability of high-purity Fmoc-L-Cyclopropylglycine, its key quality attributes, and protocols for its application in solid-phase peptide synthesis (SPPS).

Commercial Availability and Specifications

High-purity Fmoc-L-Cyclopropylglycine is available from a range of specialized chemical suppliers. The quality of the starting material is paramount for the successful synthesis of peptides, as impurities can lead to truncated sequences, difficult purifications, and compromised biological activity.[3] Purity is typically assessed by High-Performance Liquid Chromatography (HPLC), with top-tier suppliers offering purities of 99% or greater.

Below is a summary of typical product specifications from various commercial suppliers. Researchers should always refer to the lot-specific certificate of analysis for precise data.

Table 1: General Product Specifications for Fmoc-L-Cyclopropylglycine

| Parameter | Typical Specification |

| CAS Number | 1212257-18-5 |

| Molecular Formula | C₂₀H₁₉NO₄ |

| Molecular Weight | 337.37 g/mol |

| Appearance | White to off-white powder |

| Purity (HPLC) | ≥95% to ≥99% |

| Storage Conditions | 0-8°C or -20°C |

Table 2: Impurity Profile Specifications for High-Purity Fmoc-Amino Acids

For demanding applications such as the synthesis of long peptides or active pharmaceutical ingredients (APIs), a more detailed impurity profile is critical. The following specifications, based on standards for high-quality Fmoc-amino acids, ensure minimal side reactions and batch-to-batch consistency.[4]

| Impurity Class | Specification Limit | Rationale |

| Chemical Purity (HPLC) | ≥99.0% | Ensures the primary component is the desired product. |

| Enantiomeric Purity (Chiral HPLC) | ≥99.8% | Prevents incorporation of the incorrect stereoisomer, which can drastically alter biological activity. |

| Free Amino Acid | ≤0.2% | Minimizes the risk of double insertion events during peptide coupling. |

| Fmoc-β-Ala-OH & Dipeptides | ≤0.1% | Reduces the formation of deletion or insertion peptide impurities.[4] |

| Acetate Content | ≤0.02% | Acetic acid can act as a capping agent, causing irreversible chain termination during synthesis.[4] |

Experimental Protocols

Quality Control: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for verifying the purity of Fmoc-L-Cyclopropylglycine. Specific parameters may need to be optimized based on the available instrumentation and column.

Methodology:

-

Sample Preparation: Accurately weigh and dissolve the Fmoc-L-Cyclopropylglycine sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[5]

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[5]

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[5]

-

Gradient: A linear gradient from 30% to 90% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm and 301 nm (characteristic for the Fmoc group).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak areas of all detected components. Calculate the purity percentage by dividing the peak area of the main component by the total area of all peaks.

The workflow for this quality control process is illustrated below.

Incorporation into a Peptide Sequence via Fmoc SPPS

This protocol outlines the key steps for incorporating Fmoc-L-Cyclopropylglycine into a growing peptide chain on a solid support resin (e.g., Wang or Rink Amide resin).[6][7]

Methodology:

-

Resin Swelling: Swell the resin in an appropriate solvent like N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[8]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide.

-

Treat the resin with a solution of 20% piperidine in DMF.[8]

-

Agitate for 5-10 minutes and drain. Repeat once.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-L-Cyclopropylglycine and a suitable activator (e.g., HCTU, HATU) in DMF.

-

Add a base, typically N,N-Diisopropylethylamine (DIPEA), to the activation mixture.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate at room temperature for 1-2 hours to ensure complete coupling.[6]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing a strong acid like Trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[6]

The cyclical nature of the Fmoc SPPS process is depicted in the diagram below.

Conclusion

The selection of high-purity Fmoc-L-Cyclopropylglycine is a critical first step for researchers aiming to synthesize novel peptides with enhanced properties. By understanding the key quality parameters and employing robust synthesis and analysis protocols, scientists can effectively leverage the unique structural features of this amino acid to advance their research in peptide chemistry and drug discovery.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. chem.uci.edu [chem.uci.edu]

An In-depth Technical Guide to the Structural Analysis of Fmoc-L-Cyclopropylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Physicochemical Properties

Fmoc-L-cyclopropylglycine, systematically named (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid, is characterized by the presence of a cyclopropyl ring attached to the α-carbon of the glycine backbone.[1] This is further modified with a bulky fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino function, which is standard for its use in solid-phase peptide synthesis (SPPS).

The key structural features include:

-

A rigid cyclopropyl group: This imparts steric hindrance and restricts the conformational freedom around the peptide backbone when incorporated into a peptide chain.

-

A chiral center: The L-configuration at the α-carbon is crucial for its use in synthesizing peptides intended to interact with biological systems.

-

The Fmoc protecting group: This allows for its controlled incorporation into a growing peptide chain using standard Fmoc-based SPPS protocols.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₉NO₄ | [1][2] |

| Molecular Weight | 337.37 g/mol | [2] |

| Appearance | White powder | |

| CAS Number | 1212257-18-5 | [2] |

Spectroscopic Analysis

Spectroscopic methods are essential for the characterization and quality control of Fmoc-L-cyclopropylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the structure of Fmoc-L-cyclopropylglycine. While a complete, tabulated dataset of chemical shifts and coupling constants is not publicly available, the expected spectral features can be inferred.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the Fmoc group (typically in the range of 7.2-7.8 ppm), the methylene and methine protons of the fluorenyl group, the α-proton, and the protons of the cyclopropyl ring (typically in the upfield region, below 1.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the aromatic carbons of the Fmoc group, the aliphatic carbons of the fluorenyl and cyclopropyl groups, and the α-carbon.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum of Fmoc-L-cyclopropylglycine would be expected to show characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and carbamate, and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry: Mass spectrometry is used to confirm the molecular weight of the compound. The expected monoisotopic mass is approximately 337.13 Da.

X-ray Crystallography

To date, a publicly available crystal structure of Fmoc-L-cyclopropylglycine has not been identified. X-ray diffraction analysis of a single crystal would provide definitive information on its solid-state conformation, including precise bond lengths, bond angles, and torsion angles. Such data would be invaluable for computational modeling and a deeper understanding of its conformational preferences. Studies on other Fmoc-protected amino acids have revealed detailed insights into their packing and intermolecular interactions in the solid state.[3][4][5]

Experimental Protocols

Synthesis of Fmoc-L-Cyclopropylglycine

The synthesis of cyclopropylglycine derivatives can be achieved through various methods, including the addition of carbenes or ylides to alkenes and the Kulinkovich cyclopropanation of esters and amides.[6] The subsequent protection of the amino group with an Fmoc moiety is a standard procedure in amino acid chemistry.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-L-cyclopropylglycine is primarily used as a building block in Fmoc-based SPPS. The general workflow for its incorporation into a peptide chain is outlined below.

Caption: General workflow for the incorporation of Fmoc-L-cyclopropylglycine in SPPS.

Applications in Drug Development and Research

The unique structural properties of Fmoc-L-cyclopropylglycine make it a valuable tool for peptide and drug design.

Probing Protein-Protein Interactions

The incorporation of Fmoc-L-cyclopropylglycine into peptides can enforce specific conformations that may mimic or disrupt the secondary structures involved in protein-protein interactions (PPIs). This makes it a useful tool for designing peptide-based inhibitors or modulators of PPIs, which are increasingly recognized as important drug targets.[7][8]

Caption: The role of Fmoc-L-cyclopropylglycine in rational peptide design.

Enhancing Bioactivity and Stability

The cyclopropyl group can increase the metabolic stability of peptides by shielding the adjacent peptide bonds from enzymatic degradation. Furthermore, the conformational rigidity it imparts can lead to enhanced receptor binding and selectivity, thereby improving the overall bioactivity of the peptide.[9]

Conclusion

Fmoc-L-cyclopropylglycine is a specialized amino acid derivative with significant potential in the fields of medicinal chemistry and peptide science. Its defining structural feature, the cyclopropyl ring, provides a powerful means to control peptide conformation and enhance biological properties. While a complete set of experimental structural data is not yet publicly available, the existing information underscores its utility as a valuable building block for the development of novel peptide-based therapeutics and research tools. Further detailed structural studies, particularly X-ray crystallography and comprehensive NMR analysis, will undoubtedly provide deeper insights into its conformational behavior and facilitate its broader application in drug discovery.

References

- 1. (2S)-2-cyclopropyl-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetic acid | C20H19NO4 | CID 2761462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. research.manchester.ac.uk [research.manchester.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials [mdpi.com]

- 8. Peptide design to control protein–protein interactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. chemimpex.com [chemimpex.com]

The Cyclopropyl Group: A Linchpin in Peptide Conformational Control for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, rigid motifs into peptide structures has emerged as a powerful tool in medicinal chemistry to enhance biological activity and improve pharmacokinetic properties. Among these, the cyclopropyl group stands out for its unique stereochemical features and profound impact on peptide conformation. This technical guide provides a comprehensive overview of the role of the cyclopropyl group in dictating peptide backbone and side-chain orientations, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing core concepts.

The Cyclopropyl Group as a Conformational Restrictor

The inherent rigidity of the three-membered cyclopropane ring significantly limits the conformational freedom of the peptide backbone when incorporated as part of an amino acid residue or as a dipeptide isostere. This "conformational locking" can pre-organize a peptide into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and potentially increasing potency and selectivity.[1]

The primary ways in which the cyclopropyl group influences peptide conformation are:

-

Backbone Dihedral Angle Restriction: The cyclopropyl ring imposes steric constraints that favor specific ranges for the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. For instance, 1,2,3-trisubstituted cyclopropanes have been designed to lock a section of a peptide backbone into an extended β-strand conformation.[2]

-

Side-Chain Orientation: The substituents on the cyclopropane ring dictate the spatial orientation of the amino acid side chains, enforcing specific χ1 angles. This precise positioning is crucial for optimizing interactions with target proteins.[2]

-

Induction of Secondary Structures: Cyclopropyl groups can be strategically employed to mimic or stabilize specific secondary structures, such as β-turns.[3][4] This is particularly valuable in the design of peptidomimetics that target protein-protein interactions.

Quantitative Conformational Data

The following tables summarize quantitative data from studies on cyclopropyl-containing peptides, providing insights into the specific conformational preferences induced by the cyclopropyl group.

Table 1: Dihedral Angles of a Cyclopropyl Dipeptide Mimic

| Compound | Torsional Angle (φ') | Torsional Angle (ψ') | Helical Type Mimicked | Reference |

| (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorocyclopropane | -62.5° | -33.0° | 3(10) and α-helix | [5] |

Table 2: Biological Activity of Cyclopropane-Containing Renin Inhibitors

Experimental Protocols

The conformational analysis of cyclopropyl-containing peptides relies on a combination of synthesis, spectroscopy, crystallography, and computational modeling.

Synthesis of Cyclopropyl-Containing Peptides

The synthesis of peptides incorporating cyclopropyl groups involves two key stages: the synthesis of the cyclopropyl amino acid and its subsequent incorporation into the peptide chain.

Protocol for the Synthesis of Trisubstituted Cyclopropanes:

-

Diazoacetate Formation: Prepare the allylic diazoacetate from the corresponding allylic alcohol.

-

Rhodium-Catalyzed Cyclization: Employ a chiral rhodium(II) catalyst, such as Rh2(S-MEPY)4, for the intramolecular cyclization of the allylic diazoacetate to form an optically active lactone. This step is crucial for establishing the stereochemistry of the cyclopropane ring.[2]

-

Lactone Opening: Open the lactone ring via nucleophilic attack to introduce one of the side chains.

-

Functional Group Manipulation and Epimerization: Utilize selective oxidation and base-catalyzed epimerization to install the desired stereochemistry of the substituents on the cyclopropane ring.[2]

-

Peptide Coupling: Couple the synthesized cyclopropane-containing building block to the peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies.[6][7]

NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides.[8][9][10]

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve the purified cyclopropyl-containing peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O).

-

1D and 2D NMR Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess sample purity and general structural features.

-

Perform 2D experiments such as COSY, TOCSY, NOESY, and ROESY to assign all proton resonances.[11] NOESY and ROESY are particularly important for obtaining through-space proton-proton distance restraints, which are critical for 3D structure calculation.[12][13][14][15]

-

Acquire ¹³C and ¹⁵N HSQC or HMBC spectra (if isotopically labeled) for backbone and side-chain resonance assignments.

-

-

Derivation of Conformational Restraints:

-

Distance Restraints: Integrate cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints. The intensity of the cross-peak is proportional to the inverse sixth power of the distance between the protons.

-

Dihedral Angle Restraints: Measure ³J-coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.

-

-

Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that satisfy the experimental NMR restraints.

X-ray Crystallography for Solid-State Conformation

X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[16][17][18][19]

Protocol for X-ray Crystallography:

-

Crystallization: Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to obtain single crystals of the cyclopropyl-containing peptide.[20][21] This is often the most challenging step.

-

Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a diffractometer.

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain electron density maps.

-

Build a model of the peptide into the electron density.

-

Refine the model to achieve the best fit with the experimental data.

-

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of peptides and for refining experimentally derived structures.[22][23][24][25]

Protocol for Molecular Dynamics (MD) Simulations:

-

System Setup: Build an initial model of the cyclopropyl-containing peptide and solvate it in a box of explicit water molecules.

-

Energy Minimization: Minimize the energy of the system to remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure.

-

Production Run: Run the MD simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space.

-

Analysis: Analyze the trajectory to identify stable conformations, calculate dihedral angle distributions, and identify intramolecular hydrogen bonds. Principal Component Analysis (PCA) of dihedral angles can be used to visualize the dominant conformational motions.[26]

Visualizing the Role of the Cyclopropyl Group

The following diagrams, generated using the DOT language, illustrate key concepts related to the conformational effects of the cyclopropyl group in peptides.

Caption: Conformational constraint by a cyclopropyl group reduces entropy and can pre-organize a peptide for binding.

Caption: Workflow for the synthesis and conformational analysis of cyclopropyl-containing peptides.

Caption: A cyclopropyl group as a dipeptide isostere to enforce a β-turn-like conformation.

Conclusion

The incorporation of cyclopropyl groups into peptides offers a robust strategy for constraining their conformation, thereby enhancing their potential as therapeutic agents. The ability to rigidly control backbone and side-chain dihedral angles allows for the rational design of peptidomimetics with improved binding affinity, selectivity, and metabolic stability. A thorough understanding and application of the synthetic, spectroscopic, crystallographic, and computational methods outlined in this guide are essential for leveraging the full potential of the cyclopropyl group in modern drug discovery and development.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Conformational preferences of cyclopropyl peptides. Crystal structure of (E)-DL-1-benzamido-1-methoxycarbonyl-2-chlorcyclopropane (BCP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 7. EP0135429A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]

- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]

- 11. Conformational study of cyclo[Gln-Trp-Phe-Gly-Leu-Met] as NK-2 antagonist by NMR and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. UCSD SSPPS NMR Facility: NOESY and ROESY [sopnmr.blogspot.com]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 16. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]

- 18. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 19. Determining Protein Structures Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]

- 20. cambrex.com [cambrex.com]

- 21. approcess.com [approcess.com]

- 22. mdpi.com [mdpi.com]

- 23. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 24. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. arts.units.it [arts.units.it]

- 26. Energy landscape of a small peptide revealed by dihedral angle principal component analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Incorporation of Cyclopropylglycine in Peptidomimetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of therapeutic agents with enhanced potency, selectivity, and metabolic stability has driven significant innovation in the field of medicinal chemistry. Peptidomimetics, compounds that mimic the structure and function of natural peptides, represent a promising avenue for drug discovery. A key strategy in their design is the incorporation of unnatural amino acids to overcome the inherent limitations of native peptides, such as poor bioavailability and rapid degradation. Among these, cyclopropylglycine has emerged as a powerful tool for imparting favorable pharmacological properties. This in-depth technical guide explores the theoretical advantages of utilizing cyclopropylglycine in peptidomimetics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and experimental workflows.

Core Theoretical Advantages of Cyclopropylglycine Integration

The unique structural attributes of the cyclopropyl group confer several theoretical advantages when incorporated into a peptide backbone. These benefits primarily stem from the significant conformational constraints imposed by the three-membered ring.

1. Conformational Rigidity and Pre-organization:

The cyclopropane ring is a rigid structure that significantly restricts the rotation of adjacent single bonds. This "cyclopropylic strain" helps to lock the peptide backbone into a more defined, low-energy conformation. Unlike flexible linear peptides that exist as an ensemble of various conformations in solution, a cyclopropylglycine-containing peptidomimetic is pre-organized into a structure that can more readily bind to its biological target. This reduction in conformational flexibility is a cornerstone of rational drug design.

2. Enhanced Receptor Binding Affinity:

The pre-organization of a peptidomimetic into a bioactive conformation has profound implications for its binding affinity. The binding of a flexible ligand to its receptor is entropically unfavorable because the ligand must adopt a specific, ordered conformation upon binding, leading to a loss of conformational entropy. By incorporating cyclopropylglycine, the peptidomimetic already exists in a conformation that is close to the one required for receptor binding. This reduces the entropic penalty of binding, which can translate to a significant increase in binding affinity, often reflected in lower dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50).

3. Increased Metabolic Stability:

Native peptides are susceptible to rapid degradation by proteases in the body, which limits their therapeutic utility. The introduction of unnatural amino acids like cyclopropylglycine can significantly enhance metabolic stability. The rigid and sterically hindered nature of the cyclopropyl group can prevent the peptide from fitting into the active site of proteolytic enzymes, thereby slowing down its degradation and prolonging its biological half-life.

4. Improved Selectivity:

The well-defined conformation of a cyclopropylglycine-containing peptidomimetic can lead to more specific interactions with the target receptor. This increased specificity can reduce off-target effects and improve the overall safety profile of the therapeutic candidate.

Quantitative Insights into the Effects of Conformational Constraint

Table 1: Impact of Conformational Constraint on Receptor Binding Affinity

| Peptide/Peptidomimetic | Target | Modification | IC50 (nM) | Fold Improvement |

| Gαi Binding Peptide (Linear) | Gαi1 | - | ~31.5 | - |

| cycGiBP (Cyclic) | Gαi1 | Cyclization | 2.1 | ~15 |

| SFTI-1 Grafted Peptide (Linear) | CD58 | - | >1000 | - |

| SFTI-DBF (Constrained) | CD58 | Dibenzofuran Graft | 3 | >333 |

| Gs-derived Peptidomimetic (Linear) | β2AR | - | >10,000 | - |

| SBL-CM-51 (Cyclic/Modified) | β2AR | Cyclization & Unnatural Amino Acid | 2.9 | >3400 |

Data compiled from multiple sources to illustrate the general principle of improved binding affinity with conformational constraint.

Table 2: Enhancement of Metabolic Stability in Conformationally Constrained Peptides

| Peptide | Modification | Matrix | Half-life (t½) |

| Peptide 1 (Cyclic) | Dithioether Cyclization | Rat Liver Microsomes | 11 min |

| Peptide 2 (Cyclic) | Dithioether Cyclization | Rat Liver Microsomes | 133 min |

| Gonadotropin-Releasing Hormone (GnRH) | Linear | In vivo | 2-6 min[1] |

| GnRH Analog (Modified) | Modified N-terminus | In vivo | 46 ± 3 min[1] |

| Endomorphin-2 | Linear | Rat Brain Homogenate | Unstable |

| RP-170 (Cyclic) | Cyclization | Rat Brain Homogenate | Significantly more stable |

This table showcases the variability and potential for significant improvement in metabolic stability through cyclization and other modifications that reduce conformational flexibility.

Experimental Protocols

The successful implementation of cyclopropylglycine in peptidomimetics relies on robust synthetic and analytical methodologies. The following sections provide detailed protocols for key experimental procedures.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Cyclopropylglycine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-L-cyclopropylglycine-OH using the Fmoc/tBu strategy on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-L-cyclopropylglycine-OH

-

Other Fmoc-protected amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing disulfide bonds)

-

Water (HPLC grade)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution to pre-activate the amino acid for 2 minutes.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

-

Coupling Confirmation: Perform a Kaiser test to ensure the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, including the incorporation of Fmoc-L-cyclopropylglycine-OH.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the cleavage mixture to remove the resin.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide and discard the ether.

-

Wash the peptide pellet with cold diethyl ether twice.

-

-

Purification and Analysis:

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Protocol 2: In Vitro Enzymatic Stability Assay

This protocol describes a general method to assess the stability of a cyclopropylglycine-containing peptide in human plasma.

Materials:

-

Synthesized cyclopropylglycine-containing peptide

-

Control peptide (e.g., the corresponding linear, all-L-amino acid version)

-

Human plasma (or serum)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Incubator at 37°C

-

Microcentrifuge

-

RP-HPLC system

Procedure:

-

Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in an appropriate solvent (e.g., water or a small amount of DMSO diluted with water).

-

Incubation:

-

In a microcentrifuge tube, pre-warm human plasma to 37°C.

-

Add the peptide stock solution to the plasma to achieve a final concentration of 50 µg/mL.

-

Incubate the mixture at 37°C.

-

-

Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 360 minutes), take an aliquot (e.g., 50 µL) of the incubation mixture.

-

Enzyme Inactivation and Protein Precipitation:

-

Immediately add the aliquot to a tube containing an equal volume of a quenching solution (e.g., 10% TFA in ACN) to stop the enzymatic reaction and precipitate plasma proteins.

-

Vortex the tube vigorously.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

-

-

Sample Analysis by RP-HPLC:

-

Carefully collect the supernatant.

-

Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/ACN with 0.1% TFA.

-

Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).

-

-

Data Analysis:

-

Identify the peak corresponding to the intact peptide based on its retention time.

-

Quantify the peak area of the intact peptide at each time point.

-

Plot the percentage of the remaining intact peptide against time and calculate the half-life (t½) of the peptide.

-

Protocol 3: Competitive Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of a cyclopropylglycine-containing peptidomimetic for a G protein-coupled receptor (GPCR).

Materials:

-

Cell membranes expressing the target GPCR

-

Radiolabeled ligand with known affinity for the target receptor

-

Unlabeled cyclopropylglycine-containing peptidomimetic (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4)

-

Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, pH 7.4)

-

96-well filter plates

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Binding buffer

-

A fixed concentration of the radiolabeled ligand (typically at or below its Kd value)

-

Increasing concentrations of the unlabeled test compound (serial dilutions).

-

Cell membranes (typically 10-50 µg of protein per well).

-

-

Include control wells for:

-

Total binding: No unlabeled competitor.

-

Non-specific binding: A high concentration of a known unlabeled ligand to saturate the receptors.

-

-

-

Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting:

-

Dry the filters.

-

Add scintillation fluid to each well.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the log concentration of the unlabeled test compound.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizing Workflows and Signaling Pathways

Diagrams are essential for conceptualizing complex biological processes and experimental workflows. The following are Graphviz (DOT language) representations of a Gs-coupled GPCR signaling pathway and a general workflow for the development of cyclopropylglycine-containing peptidomimetics.

Caption: Gs-coupled GPCR signaling pathway.

Caption: Experimental workflow for peptidomimetic development.

Conclusion

The incorporation of cyclopropylglycine into peptidomimetics offers a robust strategy for enhancing their therapeutic potential. The conformational constraints imposed by the cyclopropyl ring can lead to significant improvements in receptor binding affinity, metabolic stability, and selectivity. While direct comparative quantitative data for cyclopropylglycine-containing peptides remains an area of active investigation, the principles established with other conformationally constrained peptides provide a strong rationale for its use. The detailed experimental protocols provided herein offer a practical guide for the synthesis and evaluation of these promising molecules. As our understanding of structure-activity relationships continues to evolve, the strategic use of unnatural amino acids like cyclopropylglycine will undoubtedly play a pivotal role in the development of next-generation peptidomimetic drugs.

References

A Technical Guide to Fmoc-L-Cyclopropylglycine and Fmoc-D-Cyclopropylglycine in Peptide Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to modulate the pharmacological properties of therapeutic peptides. Among these, conformationally constrained amino acids like cyclopropylglycine (Cpg) are of significant interest. This technical guide provides an in-depth comparison of the L- and D-enantiomers of Fmoc-protected cyclopropylglycine, focusing on their distinct impacts on peptide structure, stability, and biological activity. By examining the stereochemical differences and their consequences, this document serves as a resource for researchers aiming to rationally design peptides with enhanced therapeutic profiles, such as improved enzymatic resistance and receptor affinity.

Introduction: The Role of Non-Natural Amino Acids in Peptide Therapeutics

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and low bioavailability. The introduction of non-proteinogenic amino acids is a widely adopted strategy to overcome these limitations.[1] Unnatural amino acids can alter the tertiary structure of a peptide, leading to improved in vivo stability, enhanced potency, and better selectivity for biological targets.[1]

Cyclopropylglycine, with its rigid cyclopropyl side chain, introduces significant conformational constraints on the peptide backbone.[2][3] This rigidity can pre-organize the peptide into a bioactive conformation, reducing the entropic penalty upon binding to a target and potentially increasing affinity. The choice between the L- and D-enantiomer of cyclopropylglycine is a critical design element, as the stereochemistry at the α-carbon dictates distinct spatial arrangements of the side chain, profoundly influencing the peptide's secondary structure and its interaction with chiral biological macromolecules.

The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is standard in modern solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for mild deprotection conditions that preserve sensitive functionalities within the peptide sequence.[][] Both Fmoc-L-Cyclopropylglycine and Fmoc-D-Cyclopropylglycine are commercially available building blocks, facilitating their incorporation into synthetic peptides.[6][7]

Core Concepts: L- vs. D-Stereochemistry

The fundamental difference between Fmoc-L-Cyclopropylglycine and Fmoc-D-Cyclopropylglycine lies in the three-dimensional arrangement of the substituents around the α-carbon. This stereochemical inversion has profound implications for peptide design:

-

Proteolytic Stability: The most significant advantage of incorporating D-amino acids is the enhanced resistance to enzymatic degradation.[8] Proteases, the enzymes responsible for peptide cleavage, are chiral and have evolved to recognize and cleave peptide bonds between L-amino acids. The presence of a D-amino acid at or near a cleavage site disrupts this recognition, significantly increasing the peptide's half-life in biological fluids.[8][9][10]

-

Conformational Effects: The cyclopropyl group restricts the rotation around the Cα-Cβ bond, limiting the available side-chain rotamers. The stereochemistry (L- or D-) determines the orientation of this rigid group relative to the peptide backbone, directly influencing the local backbone dihedral angles (φ and ψ). This can be used to stabilize specific secondary structures, such as β-turns.[11][12] For instance, replacing an L-amino acid with its D-enantiomer can induce a different type of β-turn, which may alter receptor binding and specificity.

-

Receptor Interaction: The spatial orientation of the cyclopropyl side chain is critical for interaction with target receptors. An L-isomer will project the side chain in a different direction compared to a D-isomer. Depending on the topology of the receptor's binding pocket, one enantiomer may form favorable interactions that enhance binding affinity, while the other may introduce steric clashes that reduce or abolish activity.

Quantitative Data: A Comparative Analysis

While direct head-to-head comparisons of L- vs. D-Cyclopropylglycine in the same peptide sequence are sparse in publicly available literature, we can synthesize data from studies on D-amino acid substitutions and conformationally constrained residues to illustrate the expected effects. The following table summarizes typical quantitative outcomes observed when substituting an L-amino acid with a D-isomer or a constrained analog.

| Parameter | L-Amino Acid Peptide | D-Amino Acid Substituted Peptide | Rationale and Expected Effect of Cyclopropylglycine |

| Enzymatic Half-Life (t½) | Typically minutes to a few hours in serum | Can be extended to many hours or days[12] | D-Cpg is expected to confer significantly higher stability than L-Cpg by sterically hindering protease access and recognition.[8] |

| Receptor Binding Affinity (Kᵢ / IC₅₀) | Varies (e.g., 10 nM) | Can increase, decrease, or remain unchanged depending on the target. | The rigid Cpg side chain can pre-organize the peptide for optimal binding, potentially lowering the Kᵢ. The choice between L- and D-Cpg is target-dependent; one may fit the binding pocket better than the other. |

| Secondary Structure Propensity | e.g., Type I β-turn | May induce a different conformation, e.g., Type I' or II' β-turn. | The cyclopropyl group's rigidity strongly influences backbone torsion angles. L- and D-Cpg will favor different, but well-defined, local conformations.[3] |

| Aqueous Solubility | Sequence-dependent | Generally similar unless major conformational changes occur. | The effect of Cpg is primarily conformational; solubility changes are not a primary design goal but should be monitored.[13] |

Experimental Protocols

The incorporation of both Fmoc-L-Cpg-OH and Fmoc-D-Cpg-OH into peptides follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, due to the steric bulk of the cyclopropyl group, coupling may require optimized conditions.

General Protocol for Fmoc-SPPS

This protocol outlines the manual synthesis of a peptide containing a Cyclopropylglycine residue on a Rink Amide resin.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected amino acids (including Fmoc-L-Cpg-OH or Fmoc-D-Cpg-OH)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling solution: HBTU (0.5 M) and HOBt (0.5 M) in DMF

-

Activator: N,N-Diisopropylethylamine (DIPEA) (2 M) in NMP

-

Washing solvents: DMF, DCM, Isopropanol

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes, followed by a DCM wash.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin or the preceding amino acid.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling: a. In a separate vessel, pre-activate the Fmoc-amino acid (3 eq. to resin substitution) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Agitate the reaction vessel for 1-2 hours. Note: For the sterically hindered Fmoc-Cpg-OH, extend coupling time to 4 hours or use a stronger coupling agent like HATU.

-

Washing: Wash the resin with DMF (5x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction).

-

Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid in the sequence.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.

-

Purification and Analysis: Pellet the crude peptide by centrifugation, wash with cold ether, and dry. Purify the peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Enzymatic Stability Assay

Procedure:

-

Dissolve the purified L-Cpg and D-Cpg containing peptides in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1 mg/mL.

-

Incubate the peptide solutions with a protease solution (e.g., human serum, trypsin, or chymotrypsin) at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

-

Quench the enzymatic reaction by adding an equal volume of 1% TFA or by heating.

-

Analyze the samples by RP-HPLC, monitoring the disappearance of the parent peptide peak over time.

-

Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time.

Visualizing Workflows and Concepts

Diagrams created using Graphviz DOT language illustrate key workflows and logical relationships in the application of L- and D-Cyclopropylglycine.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Caption: Decision tree for selecting L- vs. D-Cyclopropylglycine in peptide design.

Conclusion

The choice between Fmoc-L-Cyclopropylglycine and Fmoc-D-Cyclopropylglycine is a critical decision in the rational design of peptide therapeutics. The D-enantiomer is a powerful tool for enhancing proteolytic stability, a common hurdle in peptide drug development. Both isomers provide a means to rigidly constrain the peptide backbone, which can be leveraged to lock the peptide into a bioactive conformation and improve receptor affinity and selectivity. The optimal choice is context-dependent, relying on the specific design goals, the structure of the target binding site, and empirical testing. By understanding the distinct stereochemical impacts of these building blocks, researchers can better navigate the complex landscape of peptide optimization to develop more effective and durable therapeutic agents.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]

Unnatural Amino Acids in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals